REACTION_CXSMILES
|
[N:1]1[NH:2][C:3](=O)[C:4](=O)[CH:5]=[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12.P(Cl)(Cl)(Cl)=O.N1C(=O)N=C2C=CC=CC=12>>[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:5]=[CH:4][CH:3]=[N:2]1
|
Name
|
benzodiazepine-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1NC(C(C=C2C1C=CC=C2)=O)=O
|
Name
|
imidoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1C(N=C2C1C=CC=C2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |